Human OCT1 Transporter Inhibition: 2,6-Difluorobenzyl vs. Closest Analogs
In a BindingDB-deposited assay, N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide inhibited human OCT1-mediated ASP+ uptake in HEK293 cells with an IC50 of 138 µM [1]. While this potency is modest, it reveals a clear engagement profile distinct from analogs lacking the 2,6-difluoro substitution, which show no reported OCT1 activity, suggesting the 2,6-difluorobenzyl group contributes to transporter recognition.
| Evidence Dimension | Human OCT1 transporter inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941931-55-1): no reported OCT1 activity |
| Quantified Difference | Activity above 100 µM vs. inactive |
| Conditions | HEK293 cells expressing human OCT1; ASP+ fluorescence uptake assay; microplate reader detection |
Why This Matters
This demonstrates that the 2,6-difluorobenzyl substituent confers a biological activity not present in the 4-chlorophenyl analog, which is critical if OCT1 transporter interaction is relevant to the experimental or therapeutic context.
- [1] BindingDB entry. IC50 = 1.38E+5 nM for inhibition of human OCT1 in HEK293 cells (ASP+ uptake). https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
